Cas no 435345-24-7 (Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1))
![Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) structure](https://es.kuujia.com/scimg/cas/435345-24-7x500.png)
Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1)
- [2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-(2-FLUORO-BENZYL)-AMINE
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-(2-fluoro-benzyl)-amine hydrochloride
- 2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-(2-FLUORO-BENZYL)-AMINE
- 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethan-1-amine
- AB00089240-11
- CHEMBL1907508
- NCGC00335818-01
- FT-0761626
- AKOS000231304
- 2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine
- CS-0364445
- 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
- AB00089240-01
- Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-,hydrochloride(1:1)
- SCHEMBL4103880
- 435345-24-7
-
- Renchi: InChI=1S/C17H20FNO2/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3
- Clave inchi: ZZYHQLBBNRWMCR-UHFFFAOYSA-N
- Sonrisas: COC1C=C(CCNCC2=CC=CC=C2F)C=CC=1OC
Atributos calculados
- Calidad precisa: 289.14800
- Masa isotópica única: 289.148
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 290
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 30.5Ų
- Xlogp3: 3.3
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de ebullición: 395.0±37.0 °C at 760 mmHg
- Punto de inflamación: 192.7±26.5 °C
- PSA: 30.49000
- Logp: 3.56610
- Presión de vapor: 0.0±0.9 mmHg at 25°C
Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG17420-5g |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(2-fluoro-benzyl)-amine hydrochloride |
435345-24-7 | 5g |
$463.00 | 2024-04-20 | ||
A2B Chem LLC | AG17420-1g |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(2-fluoro-benzyl)-amine hydrochloride |
435345-24-7 | 1g |
$263.00 | 2024-04-20 | ||
Crysdot LLC | CD12071930-1g |
2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine |
435345-24-7 | 97% | 1g |
$336 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435115-1g |
2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethan-1-amine |
435345-24-7 | 97% | 1g |
¥3496.00 | 2024-05-13 |
Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1) Literatura relevante
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Related Articles
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
435345-24-7 (Benzeneethanamine,N-[(2-fluorophenyl)methyl]-3,4-dimethoxy-, hydrochloride (1:1)) Productos relacionados
- 422528-56-1(N-butyl-3-(4-chlorophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 866132-61-8(2-[(2-chlorophenyl)methanesulfonyl]-1-nitro-4-(trifluoromethyl)benzene)
- 2229178-76-9(methyl 3-hydroxy-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)propanoate)
- 496775-87-2(1-(4-fluorophenyl)-2-{4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}ethan-1-one)
- 2418712-32-8(3-Iodo-2,4,6-trimethyl-5-(prop-2-yn-1-yl)aniline)
- 5223-06-3(5-Ethyl-2-Pyridineethanol)
- 21556-86-5(N-(3-Hydroxyphenyl)propanamide)
- 368873-43-2(2-[(3-chlorophenyl)methylamino]acetic Acid)
- 1648563-04-5((1R)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol)
- 925442-95-1(7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one)




